5-[(3-chlorophenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-chlorophenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: is a chemical compound with the following structural formula:
C16H15ClN4OS
It contains a triazole ring, a chlorophenyl group, and a methoxybenzyl moiety. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. Here’s a simplified synthetic route:
Azide Formation: Start with an appropriate amine (e.g., 3-chloroaniline) and react it with sodium azide to form the azide intermediate.
Alkyne Formation: Prepare the alkyne (e.g., 2-methoxybenzyl bromide) through suitable synthetic methods.
Click Reaction: Combine the azide and alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production: Industrial-scale production typically involves optimized versions of the above steps, ensuring high yield and purity.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, affecting its stability and reactivity.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding amine.
Azide Formation: Sodium azide, solvent (e.g., DMF or DMSO).
Alkyne Formation: Alkynes (e.g., terminal alkynes), base (e.g., NaOH or KOH).
Click Reaction: Copper catalyst (e.g., CuSO₄), solvent (e.g., THF).
Major Products: The major product is the desired 1,2,3-triazole-4-carboxamide.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: As a versatile building block, it contributes to the synthesis of more complex molecules.
Industry: Its unique structure could lead to novel materials or catalysts.
Mechanism of Action
The exact mechanism remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C17H16ClN5O2 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-(3-chloroanilino)-N-[(2-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-14-8-3-2-5-11(14)10-19-17(24)15-16(22-23-21-15)20-13-7-4-6-12(18)9-13/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |
InChI Key |
NFTSVPIDLOJFGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.